
Desloratadine
Übersicht
Beschreibung
Desloratadin ist ein trizyklisches Antihistaminikum der zweiten Generation, das zur Behandlung von Allergien eingesetzt wird. Es ist der aktive Metabolit von Loratadin und bekannt für seine selektive und periphere H1-Antagonist-Wirkung . Desloratadin wird häufig zur Linderung von Symptomen allergischer Rhinitis, Pruritus und Urtikaria eingesetzt .
Vorbereitungsmethoden
Desloratadin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet das Auflösen von Loratadin in einem Alkohol-Lösungsmittel unter Stickstoffschutz, das Hinzufügen von Kaliumhydroxid und das Erhitzen, um eine Rückflussreaktion zu starten. Die Reaktionstemperatur wird zwischen 70 und 100 °C kontrolliert, bis die Reaktion abgeschlossen ist. Das Produkt wird dann mit Ethylacetat extrahiert, gewaschen, kristallisiert, entfärbt und umkristallisiert, um Desloratadin zu erhalten . Ein weiteres Verfahren beinhaltet das Hinzufügen von organischen Säure Salzen zu einem Cosolvent, Mischen mit Desloratadin und anschließendem Vermischen mit einem pharmazeutischen Hilfsstoff, der in einem Hauptlösungsmittel gelöst ist .
Analyse Chemischer Reaktionen
Desloratadin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Desloratadin kann oxidiert werden, um 3-Hydroxydesloratadin zu bilden.
Reduktion: Reduktionsreaktionen sind bei Desloratadin weniger häufig.
Substitution: Desloratadin kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumhydroxid zur Entschützung und Ethylacetat zur Extraktion . Die wichtigsten gebildeten Produkte umfassen Desloratadin und seine Metaboliten, wie z. B. 3-Hydroxydesloratadin .
Wissenschaftliche Forschungsanwendungen
Desloratadin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung in der Untersuchung von Antihistaminika und deren Wechselwirkung mit Histaminrezeptoren.
Medizin: Weit verbreitet zur Behandlung von allergischer Rhinitis, verstopfter Nase und chronischer idiopathischer Urtikaria.
Industrie: Einsatz in der pharmazeutischen Industrie zur Herstellung von Antihistaminika.
Wirkmechanismus
Desloratadin wirkt als selektiver H1-Antihistaminikums und fungiert als inverser Agonist am Histamin-H1-Rezeptor . Es verhindert die Aktivierung von Zellen durch Histamin und reduziert so allergische Symptome . Desloratadin dringt nicht leicht in das zentrale Nervensystem ein, was sedierende Wirkungen minimiert .
Wirkmechanismus
Desloratadine functions as a selective H1-antihistamine, acting as an inverse agonist at the histamine H1 receptor . It prevents the activation of cells by histamine, thereby reducing allergic symptoms . This compound does not readily enter the central nervous system, which minimizes sedative effects .
Vergleich Mit ähnlichen Verbindungen
Desloratadin wird mit anderen Antihistaminika der zweiten Generation wie Cetirizin und Loratadin verglichen. Im Gegensatz zu Cetirizin verursacht Desloratadin keine Schläfrigkeit, da es die Blut-Hirn-Schranke nicht überquert . Loratadin, die Stammverbindung von Desloratadin, hat eine kürzere Halbwertszeit und wird stärker im First-Pass-Metabolismus abgebaut . Weitere ähnliche Verbindungen sind Fexofenadin und Levocetirizin .
Desloratadin zeichnet sich durch seine lang anhaltende Wirkung, minimale sedierende Eigenschaften und Wirksamkeit bei der Behandlung einer Vielzahl von allergischen Erkrankungen aus .
Biologische Aktivität
Desloratadine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. As the active metabolite of loratadine, this compound exhibits significant biological activity, particularly as a selective antagonist of the histamine H1 receptor. This article explores its pharmacodynamics, pharmacokinetics, and emerging research on its additional biological activities.
Pharmacodynamics
This compound has been shown to possess a high affinity for the H1 receptor, approximately 15 times greater than that of loratadine. In vitro studies indicate that this compound is at least 50-fold more potent than loratadine in inhibiting histamine-induced responses . Its mechanism of action involves the competitive inhibition of histamine at the H1 receptor, effectively reducing allergic symptoms.
Key Findings:
- Affinity for H1 Receptor : this compound demonstrates a binding affinity that significantly outperforms loratadine.
- Potency : In vivo studies reveal this compound's potency is about 10-fold greater than loratadine .
- Antimuscarinic Activity : While this compound shows some antimuscarinic effects at high concentrations, these are not clinically relevant at therapeutic doses .
Pharmacokinetics
This compound is characterized by its favorable pharmacokinetic profile:
- Absorption : It is rapidly absorbed with a mean half-life of 24-27 hours, allowing for once-daily dosing .
- Food Interaction : The absorption of this compound is unaffected by food intake .
- Steady-State Concentrations : Achieved after approximately five doses, indicating consistent therapeutic levels can be maintained with regular administration .
Clinical Efficacy
Clinical trials have demonstrated that this compound effectively alleviates symptoms associated with seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria. A single 5 mg dose significantly relieved symptoms such as nasal congestion within hours and sustained relief over a 24-hour period .
Table 1: Clinical Efficacy of this compound in Allergic Conditions
Condition | Dose (mg) | Onset of Action | Duration of Relief | Study Reference |
---|---|---|---|---|
Seasonal Allergic Rhinitis (SAR) | 5 | Hours | 24 hours | |
Chronic Idiopathic Urticaria | 5 | Hours | Sustained |
Additional Biological Activities
Recent studies have explored novel applications of this compound beyond its antihistaminic properties. Notably, research has indicated its potential antimicrobial and antibiofilm activities against multidrug-resistant bacteria such as Acinetobacter baumannii.
Antimicrobial Activity
This compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 64 μg/ml. When combined with meropenem, it demonstrated enhanced efficacy in reducing bacterial viability and biofilm formation .
Case Study Insights
A recent case study highlighted the effectiveness of this compound in an in vivo model using Caenorhabditis elegans, which showed up to 83% protection against infections caused by MDR A. baumannii when treated with this compound .
Eigenschaften
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044196 | |
Record name | Desloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desloratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |
Record name | SID50086379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Desloratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine. | |
Record name | Desloratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
100643-71-8 | |
Record name | Desloratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desloratadine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desloratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desloratadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Desloratadine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desloratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of desloratadine?
A1: this compound exerts its anti-allergic effects primarily by acting as a selective antagonist of the peripheral histamine H1 receptor. [, , , ] This means it binds to the H1 receptor and blocks histamine from binding, thereby preventing histamine-mediated allergic responses.
Q2: Does this compound have any anti-inflammatory effects beyond H1 receptor antagonism?
A2: Yes, research suggests this compound possesses anti-inflammatory properties beyond its antihistaminic action. It has been shown to inhibit the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-13), prostaglandin D2 (PGD2), leukotriene C4, tryptase, and histamine itself. [, , ] It also inhibits the expression of cell adhesion molecules, attenuates eosinophil chemotaxis and adhesion, and reduces superoxide generation. [, ]
Q3: How does this compound affect the interaction between skin cells and immune cells during inflammation?
A3: this compound and its prodrug loratadine can inhibit the activation of human skin keratinocytes induced by interferon-γ (IFN-γ). [] This, in turn, leads to a decrease in the release of chemokines such as CCL5 (RANTES), CXCL8 (IL-8), and CXCL10 (IP-10) from keratinocytes. [] This reduced chemokine release disrupts the crosstalk between keratinocytes and immune cells, resulting in decreased attraction of neutrophils, eosinophils, and T cells to the site of inflammation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H19ClN2. Its molecular weight is 310.8 g/mol.
Q5: What is the absorption profile of this compound?
A5: this compound is rapidly absorbed after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]
Q6: How is this compound metabolized in the body?
A6: this compound is primarily metabolized in the liver. [, , ] It undergoes extensive metabolism, with 3-hydroxythis compound being its major active metabolite. [, , , ] Recent studies have shown that the formation of 3-hydroxythis compound is a multi-step process involving:
- Rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxythis compound N-glucuronide to form 3-hydroxythis compound. [, ]
Q7: Are there any known genetic polymorphisms in this compound metabolism?
A7: Yes, there is a known genetic polymorphism affecting the metabolism of this compound to 3-hydroxythis compound. [, , ] Individuals identified as "poor metabolizers" exhibit decreased ability to form 3-hydroxythis compound, leading to higher exposure to this compound compared to "extensive metabolizers." [, , ]
Q8: How is this compound eliminated from the body?
A8: Following oral administration of radiolabeled this compound, approximately 41% of the dose is recovered in urine, and 47% is recovered in feces. []
Q9: Does this compound interact with cytochrome P450 enzymes?
A10: In vitro studies show that this compound is a relatively weak inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2D6, and CYP3A4/5. [] It does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19. []
Q10: What are the main clinical applications of this compound?
A10: this compound is primarily indicated for the relief of symptoms associated with:
- Seasonal allergic rhinitis (SAR) [, , , , , , , , ]
- Perennial allergic rhinitis (PAR) []
- Chronic idiopathic urticaria (CIU) [, , , , , ]
Q11: Is this compound effective in relieving nasal congestion?
A13: Yes, unlike some other antihistamines, this compound has been shown to be effective in reducing nasal congestion associated with allergic rhinitis. [, , , , , ]
Q12: Can this compound be used in combination with other medications for allergic conditions?
A12: Yes, this compound is often used in combination with other medications for more comprehensive management of allergic conditions.
- This compound/Pseudoephedrine: This combination provides both antihistaminic and decongestant effects and is commonly used for relieving nasal congestion associated with allergic rhinitis. [, ]
- This compound/Montelukast: This combination, combining an antihistamine with a leukotriene receptor antagonist, has shown synergistic effects in inhibiting allergen-induced early and late asthmatic responses. []
- This compound/Betamethasone: Fixed-dose combination tablets containing this compound and the glucocorticoid betamethasone are being investigated for their potential synergistic effects in treating severe allergic conditions. []
Q13: What analytical techniques are commonly used to quantify this compound in biological samples?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying this compound and its metabolites in biological samples such as plasma. [, , ] This method offers high sensitivity and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.